
3-Hydroxy-4-methyl-2-nitrobenzoic acid
Overview
Description
3-Hydroxy-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-methyl-3-hydroxybenzoic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process and prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 3-Hydroxy-4-methyl-2-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
3-Hydroxy-4-methyl-2-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of pyrrolobenzodiazepines (PBDs), which exhibit antitumor properties. This compound plays a role in the development of drugs aimed at targeting specific DNA sequences, which is vital for cancer treatment strategies .
Case Study: Antitumor Activity
Research has highlighted that derivatives of nitrobenzoic acids possess significant antitumor activities. For instance, compounds derived from this compound have been shown to inhibit cancer cell chemotaxis, indicating potential as anti-metastatic agents .
Analytical Chemistry Applications
In analytical chemistry, this compound is utilized for its separation and purification properties. It can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The reverse phase HPLC method allows for the separation of this compound using a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies and impurity isolation .
Table: HPLC Analysis Conditions
Parameter | Details |
---|---|
Column Type | Newcrom R1 HPLC column |
Mobile Phase | Acetonitrile: Water (with phosphoric acid) |
Application Type | Mass-Spec compatible (requires formic acid) |
Particle Size | 3 µm particles for fast UPLC applications |
Synthesis Route Overview
- Nitration : Reacting 3-alkoxy-4-acetoxybenzaldehyde with a nitrating agent.
- Deacetylation : Removing acetyl groups to yield intermediates.
- Methylation : Introducing methyl groups to enhance solubility.
- Oxidation : Finalizing the structure to obtain this compound.
Vibrational Analysis
Recent studies employing Fourier Transform Infrared (FTIR) and Raman spectroscopy have provided insights into the molecular structure and vibrational characteristics of this compound. These analyses are crucial for understanding the compound's interactions and stability in various environments .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydroxyl and carboxyl groups also contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
3-Hydroxy-4-methyl-2-nitrobenzoic acid can be compared with other similar compounds, such as:
3-Hydroxy-4-nitrobenzoic acid: Lacks the methyl group, which affects its chemical reactivity and biological activity.
4-Hydroxy-3-methyl-2-nitrobenzoic acid: The position of the hydroxyl and nitro groups is reversed, leading to different chemical properties.
3-Methyl-4-nitrobenzoic acid: Lacks the hydroxyl group, which influences its solubility and reactivity.
Biological Activity
3-Hydroxy-4-methyl-2-nitrobenzoic acid (HMNBA) is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and biotechnology. This article reviews the synthesis, biological properties, and research findings related to HMNBA, highlighting its significance in various fields.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a hydroxyl group, a methyl group, and a nitro group attached to a benzoic acid structure. Its chemical properties suggest potential interactions with biological systems, making it a candidate for various applications.
Antimicrobial Properties
Research indicates that derivatives of 3-hydroxybenzoic acid exhibit significant antimicrobial activity. For instance, studies have shown that HMNBA and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Antioxidant Activity
As a phenolic compound, HMNBA possesses antioxidant properties that help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, which are implicated in various chronic diseases .
Anti-inflammatory Effects
HMNBA has been reported to exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways suggests its potential use in therapeutic applications .
Synthesis and Evaluation
A recent study synthesized novel derivatives of 3-hydroxybenzoic acid, including HMNBA, and evaluated their biological activities. The synthesized compounds demonstrated varying degrees of antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
Compound Name | Activity Against Staphylococcus aureus | Activity Against E. coli |
---|---|---|
This compound | Inhibition Zone: 28 mm | Inhibition Zone: 26 mm |
3-Hydroxybenzoic acid | Inhibition Zone: 30 mm | Inhibition Zone: 29 mm |
Hybrid Derivative A | Inhibition Zone: 25 mm | Inhibition Zone: 24 mm |
The study concluded that HMNBA's structural features contribute significantly to its biological activity, particularly its antibacterial properties .
Cell Cycle Inhibition Studies
Another investigation focused on the effects of HMNBA on cell cycle progression in cancer cell lines. The compound was found to inhibit the proliferation of HeLa cells effectively by inducing cell cycle arrest at specific phases. This effect was linked to the activation of p21(WAF1), a cyclin-dependent kinase inhibitor, which plays a crucial role in regulating the cell cycle .
Safety and Toxicity
While HMNBA shows promising biological activities, it is essential to consider its safety profile. According to safety data sheets, HMNBA may cause skin irritation and respiratory issues upon exposure. Proper handling procedures should be followed to minimize risks associated with this compound .
Properties
IUPAC Name |
3-hydroxy-4-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGHQKEERXLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219622 | |
Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-15-2 | |
Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6946-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6946-15-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-methyl-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid using borane-tetrahydrofuran (BH3-THF) and boron trifluoride-diethyl etherate (BF3-OEt2) was challenging. What is the likely reason for this difficulty?
A1: The research paper suggests that the presence of the electron-withdrawing nitro group ortho to the carboxylic acid in this compound is the likely culprit for the low conversion and yield during the reduction reaction []. This is consistent with previous findings by Brown and coworkers, who observed similar challenges when reducing benzoic acids with electron-withdrawing groups ortho to the carboxylic acid functionality [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.